molecular formula C9H10BrClFNO B13499801 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B13499801
M. Wt: 282.54 g/mol
InChI Key: JNYYBNKIMUGLTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions. For instance, the synthesis might involve the use of bromine and fluorine-containing reagents, followed by cyclization to form the benzoxazepine ring . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10BrFNO
  • Molecular Weight : 228.09 g/mol
  • CAS Number : 1267996-76-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit significant activity against certain cancer cell lines and may act through the inhibition of specific enzymes involved in tumor growth.

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Inhibition of cell growth
A549 (Lung Cancer)3.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Cell cycle arrest

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Mechanistic Studies

The compound has been found to induce apoptosis via the mitochondrial pathway. Mechanistic studies revealed that it activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Study 1: Efficacy in Tumor Models

A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound was administered at varying doses over a period of four weeks. Results indicated a significant reduction in tumor volume compared to control groups.

Study 2: Toxicity Assessment

Toxicity assessments were conducted to evaluate the safety profile of the compound. In vivo studies on mice showed no significant adverse effects at therapeutic doses. The LD50 was determined to be greater than 200 mg/kg, indicating a favorable safety margin.

Properties

Molecular Formula

C9H10BrClFNO

Molecular Weight

282.54 g/mol

IUPAC Name

7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H9BrFNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H

InChI Key

JNYYBNKIMUGLTO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2F)Br.Cl

Origin of Product

United States

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